molecular formula C6H16ClNO B14892720 (2R)-2-Amino-2-methylpentan-1-ol HCl

(2R)-2-Amino-2-methylpentan-1-ol HCl

Cat. No.: B14892720
M. Wt: 153.65 g/mol
InChI Key: HMPCEEABEHGOQH-FYZOBXCZSA-N
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Description

(2R)-2-Amino-2-methylpentan-1-ol hydrochloride is a chiral compound with a specific stereochemistry. It is an organic compound that contains an amino group, a hydroxyl group, and a methyl group attached to a pentane backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-methylpentan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-methylpentan-1-ol.

    Amination: The hydroxyl group of 2-methylpentan-1-ol is converted to an amino group through a series of reactions. This can involve the use of reagents like ammonia or amines under specific conditions.

    Resolution: The resulting racemic mixture is resolved to obtain the (2R)-enantiomer. This can be achieved using chiral resolution agents or chromatographic techniques.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of (2R)-2-Amino-2-methylpentan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-methylpentan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

(2R)-2-Amino-2-methylpentan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-methylpentan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The compound can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-2-methylpentan-1-ol hydrochloride: The enantiomer of the compound with different stereochemistry.

    2-Amino-2-methylpropan-1-ol hydrochloride: A similar compound with a shorter carbon chain.

    2-Amino-2-methylbutan-1-ol hydrochloride: Another similar compound with a different carbon chain length.

Uniqueness

(2R)-2-Amino-2-methylpentan-1-ol hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomers and other similar compounds. This makes it valuable in applications where chirality plays a crucial role, such as in drug development and asymmetric synthesis.

Properties

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

IUPAC Name

(2R)-2-amino-2-methylpentan-1-ol;hydrochloride

InChI

InChI=1S/C6H15NO.ClH/c1-3-4-6(2,7)5-8;/h8H,3-5,7H2,1-2H3;1H/t6-;/m1./s1

InChI Key

HMPCEEABEHGOQH-FYZOBXCZSA-N

Isomeric SMILES

CCC[C@](C)(CO)N.Cl

Canonical SMILES

CCCC(C)(CO)N.Cl

Origin of Product

United States

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